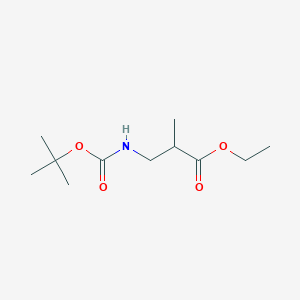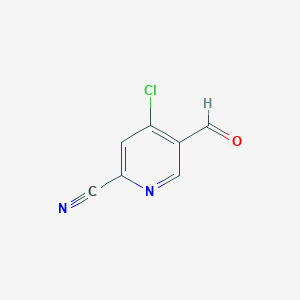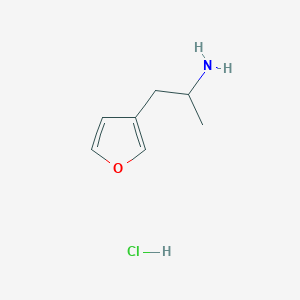
1-(Furan-3-YL)propan-2-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-3-YL)propan-2-amine hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
The synthesis of 1-(Furan-3-YL)propan-2-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of furan-3-carboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods often involve the use of more scalable and efficient processes. For instance, catalytic hydrogenation of the nitroalkene intermediate can be employed to achieve higher yields and purity. Additionally, continuous flow reactors may be used to enhance the reaction efficiency and reduce production costs .
Analyse Des Réactions Chimiques
1-(Furan-3-YL)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding furan-3-carboxylic acid derivative.
Reduction: Reduction of the furan ring can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of tetrahydrofuran derivatives.
Common reagents and conditions used in these reactions include mild oxidizing agents for selective oxidation, hydrogenation catalysts for reduction, and electrophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Furan-3-YL)propan-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives, which are valuable intermediates in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(Furan-3-YL)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
1-(Furan-3-YL)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
2-(Furan-3-YL)ethan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the amine group, which can lead to different reactivity and biological activity.
3-(Furan-2-YL)propan-1-amine: This compound has the amine group attached to a different carbon in the furan ring, resulting in distinct chemical and biological properties.
The uniqueness of 1-(Furan-3-YL)propan-2-amine hydrochloride lies in its specific structural arrangement, which imparts unique reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H12ClNO |
|---|---|
Poids moléculaire |
161.63 g/mol |
Nom IUPAC |
1-(furan-3-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H |
Clé InChI |
HYMCNKLBPONNLG-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=COC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)

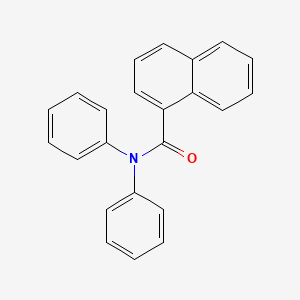
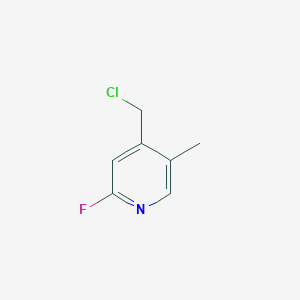
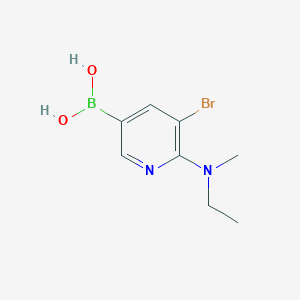

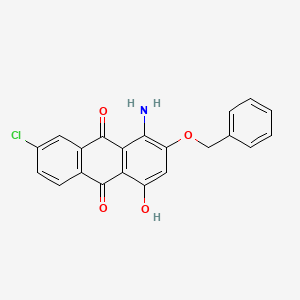
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
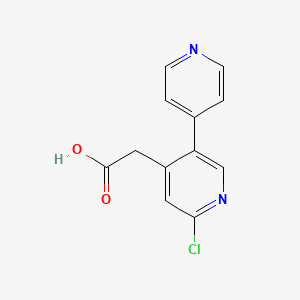

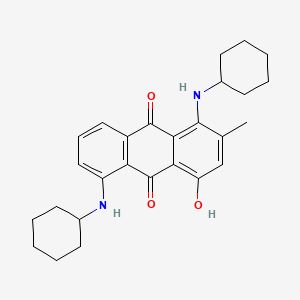
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
